molecular formula C2H3Na2O6P B12710952 disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate CAS No. 128192-25-6

disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate

Katalognummer: B12710952
CAS-Nummer: 128192-25-6
Molekulargewicht: 199.99 g/mol
InChI-Schlüssel: GVSZDFZHFPPZNV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of two sodium ions, a hydroxy group, and a phosphoryl group attached to an acetate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate typically involves the reaction of phosphoric acid with glyoxylic acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state compounds .

Wissenschaftliche Forschungsanwendungen

Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phosphoryl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are essential for various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of hydroxy, phosphoryl, and acetate groups, which confer distinct chemical properties and applications .

Eigenschaften

CAS-Nummer

128192-25-6

Molekularformel

C2H3Na2O6P

Molekulargewicht

199.99 g/mol

IUPAC-Name

disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate

InChI

InChI=1S/C2H5O6P.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H2,6,7,8);;/q;2*+1/p-2

InChI-Schlüssel

GVSZDFZHFPPZNV-UHFFFAOYSA-L

Kanonische SMILES

C(C(=O)[O-])(O)P(=O)(O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.